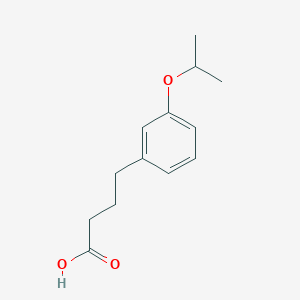

4-(3-Isopropoxyphenyl)-butyric acid

Description

Properties

IUPAC Name |

4-(3-propan-2-yloxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-10(2)16-12-7-3-5-11(9-12)6-4-8-13(14)15/h3,5,7,9-10H,4,6,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBIHRUCCSSXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Preparation Methodology

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1. Preparation of 3-Isopropoxybenzene | Etherification of phenol with isopropyl bromide | Base: Potassium carbonate; solvent: suitable aprotic solvent | Base facilitates nucleophilic substitution to form the ether |

| 2. Friedel-Crafts Acylation | Acylation of 3-isopropoxybenzene with butyryl chloride | Catalyst: Lewis acid (Aluminum chloride); solvent: often dichlorobenzene or similar | Introduces the butyryl group at the para position relative to the isopropoxy substituent |

| 3. Hydrolysis | Acidic hydrolysis of the acylated intermediate | Acidic aqueous conditions | Converts acyl chloride or ester intermediates to the free acid |

This sequence is the classical approach and forms the basis for both laboratory and industrial syntheses.

Industrial Production Enhancements

Industrial methods optimize the classical route for scale, safety, and yield:

- Use of continuous flow reactors for controlled reagent addition and heat management

- Automated systems to regulate stoichiometry and reaction times

- Efficient purification techniques such as crystallization or chromatography to isolate high-purity product

- Use of safer solvents and reaction media to reduce hazards associated with traditional solvents like benzene or carbon disulfide

These improvements aim to maximize yield and purity while minimizing environmental and safety risks.

Advanced Synthetic Improvements from Patent Literature

A Japanese patent (JP2004182660A) describes a related synthetic approach for 4-alkoxyphenyl-4-oxobutyric acids, which can be adapted for 4-(3-Isopropoxyphenyl)-butyric acid. Key points include:

- Use of dichlorobenzene solvents (ortho-, meta-, or para-dichlorobenzene or their mixtures) to improve reaction efficiency and product quality during Friedel-Crafts type condensations.

- Lewis acid catalysts such as aluminum chloride, tin chloride, ferric chloride, titanium tetrachloride, or antimony chloride are employed.

- Controlled stoichiometry: 0.7–1.2 equivalents of anhydride to alkoxybenzene and 2.0–2.5 equivalents of Lewis acid to anhydride.

- Reaction temperature carefully maintained between -30°C to 70°C, preferably -20°C to 20°C.

- Subsequent reduction of the keto acid intermediate and conversion to acid chloride followed by cyclization under Lewis acid catalysis in dichlorobenzene solvent to afford high yields of target compounds.

This method addresses several drawbacks of earlier methods, such as the use of carcinogenic or highly flammable solvents (benzene, carbon disulfide), low yields, and complex separations. It achieves high yields (up to 85-88%) and high purity under mild conditions, making it suitable for industrial application.

Comparative Analysis of Preparation Methods

| Parameter | Classical Friedel-Crafts Route | Improved Dichlorobenzene-Lewis Acid Route |

|---|---|---|

| Solvent | Benzene, carbon disulfide, petroleum ether (hazardous) | Dichlorobenzene (safer, higher boiling) |

| Catalyst | Aluminum chloride mainly | Aluminum chloride, tin chloride, ferric chloride, titanium tetrachloride, antimony chloride |

| Temperature | Ambient to reflux | -30°C to 70°C (optimized -20°C to 20°C) |

| Yield | Variable, often moderate | High (85-88%) |

| Purification | Complex due to solvent and byproducts | Easier due to solvent choice and reaction control |

| Safety | Concerns due to solvents and reagents | Improved safety profile |

Summary of Key Reaction Conditions for High-Yield Preparation

| Parameter | Optimal Range |

|---|---|

| Solvent volume (relative to alkoxybenzene) | 0.5 to 30 times by weight (preferably 3 to 15 times) |

| Anhydride (succinic anhydride) equivalents | 0.7 to 1.2 (preferably 0.8 to 1.1) |

| Lewis acid equivalents | 2.0 to 2.5 (preferably 2.05 to 2.3) |

| Reaction temperature | -30°C to 70°C (preferably -20°C to 20°C) |

Chemical Reactions Analysis

Types of Reactions

4-(3-Isopropoxyphenyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(3-Isopropoxyphenyl)-butyric acid has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Isopropoxyphenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(3-Isopropoxyphenyl)-butyric acid with structurally related compounds, focusing on substituents, applications, and key properties:

Pharmacological and Chemical Properties

- Lipophilicity and Bioavailability: The isopropoxy group in this compound increases lipophilicity compared to polar analogs like 4-(4-Aminophenyl)butyric acid. This property may enhance blood-brain barrier penetration or cellular uptake, similar to pyrenyl derivatives used in nano-drug delivery systems .

- Acidity and Reactivity :

The electron-donating isopropoxy group at the meta position reduces the acidity of the carboxylic acid group compared to electron-withdrawing substituents (e.g., nitro or halogens). This contrasts with 4-(4-Iodophenyl)butyric acid, where the electron-withdrawing iodine increases acidity . - Stability and Metabolism : Ether linkages (as in the isopropoxy group) are generally resistant to hydrolysis under physiological pH, unlike ester-containing compounds like 4-(1-Pyrenyl)butyric acid, which shows pH-dependent release (65% at pH 5.5) .

Q & A

Basic: What are the established synthetic routes for 4-(3-Isopropoxyphenyl)-butyric acid, and what key reaction parameters influence yield?

Methodological Answer:

Synthesis typically involves coupling isopropoxy-substituted phenyl precursors with butyric acid derivatives. For example:

- Step 1 : Start with 3-isopropoxyphenylboronic acid (analogous to compounds in ) for Suzuki-Miyaura coupling with a brominated butyric acid ester.

- Step 2 : Hydrolysis of the ester group under basic conditions (e.g., NaOH/ethanol) to yield the free acid.

- Key Parameters :

Basic: How should researchers purify and characterize this compound to ensure structural fidelity?

Methodological Answer:

- Purification :

- Characterization :

Advanced: How can conflicting bioactivity data for structurally similar butyric acid derivatives (e.g., 2,4-DB) inform mechanistic studies of this compound?

Methodological Answer:

- Data Contradiction Analysis :

- Compare in vitro assays (e.g., enzyme inhibition, receptor binding) with 2,4-DB () to identify substituent-dependent trends.

- Use molecular docking simulations to map interactions between the isopropoxy group and target proteins (e.g., PPARγ) .

- Validate hypotheses via site-directed mutagenesis in receptor models .

- Key Consideration : Differences in logP (lipophilicity) due to the isopropoxy group may alter membrane permeability versus chlorinated analogs .

Advanced: What strategies optimize the compound’s stability in aqueous buffers for long-term biological assays?

Methodological Answer:

- Stability Testing :

- Storage : Lyophilize and store at -20°C under argon to minimize hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the isopropoxy substituent?

Methodological Answer:

- SAR Framework :

- Synthesize analogs with substituent variations (e.g., methoxy, ethoxy) at the 3-position of the phenyl ring .

- Evaluate bioactivity (e.g., IC₅₀ in cell proliferation assays) and correlate with steric/electronic parameters (Hammett σ values, molar refractivity) .

- Use QSAR models to predict optimal substituents for target engagement .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (as per SDS guidelines for similar acids in ).

- Ventilation : Use a fume hood during synthesis to mitigate inhalation risks .

- First Aid : For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What analytical techniques resolve isomeric impurities (e.g., ortho vs. para substitution) in synthesized batches?

Methodological Answer:

- Chiral HPLC : Employ a Chiralpak AD-H column with heptane/isopropanol mobile phase to separate regioisomers .

- 2D NMR : NOESY or COSY spectra to distinguish spatial proximity of isopropoxy and carboxylic acid groups .

Advanced: How can metabolic pathways of this compound be elucidated using isotopic labeling?

Methodological Answer:

- Isotope Labeling : Synthesize a ¹³C-labeled version at the carboxylic acid position.

- In Vivo Studies : Administer to model organisms (e.g., rodents), then analyze urine/plasma via LC-MS/MS to identify metabolites (e.g., β-oxidation products) .

- Enzyme Inhibition : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to map metabolic enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.